N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound classified under acetamides. This compound features a complex structure characterized by a methoxy group, a methyl group, and a pyridazinyl sulfanyl group attached to the acetamide backbone. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development and other scientific fields .
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields and purity. Analytical techniques like thin-layer chromatography or high-performance liquid chromatography may be employed to monitor the progress of the reactions.
The molecular formula for N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is . The InChI key for this compound is InChI=1S/C19H18N4O2S/c1-13-3-5-17(25-2)16(11-13)21-18(24)12-26-19-6-4-15(22-23-19)14-7-9-20-10-8-14/h3-11H,12H2,1-2H3,(H,21,24)
.
The compound features:
This structural complexity suggests potential interactions with various biological targets.
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can participate in various chemical reactions typical of acetamides and heterocyclic compounds:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and during synthetic processes.
The mechanism of action for N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological targets. Generally, compounds of this nature may interact with enzymes or receptors:
Biochemical assays and molecular docking studies are typically employed to elucidate these mechanisms and identify molecular targets.
The physical properties of N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide include:
Key chemical properties include:
N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several potential applications:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 189345-04-8
CAS No.: 18777-73-6
CAS No.: 1152-76-7